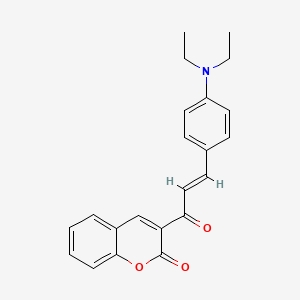

(E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is known for its unique structural features, which include a chromen-2-one core and a diethylamino phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(diethylamino)benzaldehyde and 4-hydroxycoumarin.

Condensation Reaction: The key step involves a condensation reaction between 4-(diethylamino)benzaldehyde and 4-hydroxycoumarin in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate compound.

Aldol Condensation: The intermediate compound undergoes an aldol condensation with an appropriate aldehyde, such as cinnamaldehyde, under basic conditions to yield the final product, this compound.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional steps such as solvent extraction and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or chromen-2-one core are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, electrophiles, varying temperatures and solvents.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Applications De Recherche Scientifique

Chemistry

- Building Block for Organic Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules, facilitating the development of new chemical entities.

- Reagent in Organic Reactions : It is utilized in various organic reactions due to its reactivity, particularly in electrophilic substitution reactions.

Biology

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

- Antioxidant Properties : It has been investigated for its ability to scavenge free radicals, which may contribute to protective effects against oxidative stress-related diseases.

- Anticancer Activity : Preliminary studies indicate that (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Medicine

- Drug Development : The compound's potential therapeutic applications are being explored, particularly in the context of cancer treatment and as an antimicrobial agent.

- Molecular Targeting : Research suggests it may interact with specific proteins or enzymes involved in disease pathways, providing a basis for targeted therapies.

Industry

- Dyes and Pigments : Its chromophoric properties make it suitable for applications in the dye industry, contributing to the development of new pigments with desirable characteristics.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| RSC Advances (2015) | Antimicrobial Activity | Demonstrated effective inhibition of bacterial growth in vitro. |

| MDPI Journal (2018) | Antioxidant Properties | Showed significant radical scavenging activity compared to standard antioxidants. |

| National Cancer Institute (2024) | Anticancer Activity | Reported effective cytotoxicity against multiple cancer cell lines with GI50 values indicating promising therapeutic potential. |

Mécanisme D'action

The mechanism of action of (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: Influencing cellular signaling pathways, such as apoptosis, cell proliferation, and oxidative stress response.

Comparaison Avec Des Composés Similaires

Similar Compounds

(E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one: Similar structure with a dimethylamino group instead of a diethylamino group.

(E)-3-(3-(4-(methoxy)phenyl)acryloyl)-2H-chromen-2-one: Similar structure with a methoxy group instead of a diethylamino group.

(E)-3-(3-(4-(methylamino)phenyl)acryloyl)-2H-chromen-2-one: Similar structure with a methylamino group instead of a diethylamino group.

Uniqueness

(E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

(E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one, a synthetic organic compound belonging to the class of chromen-2-one derivatives, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chromen-2-one core with a diethylamino phenyl group, which contributes to its unique biological profiles. Its IUPAC name is 3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]chromen-2-one, and it has the following chemical identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C22H21N O3 |

| Molecular Weight | 357.41 g/mol |

| CAS Number | 79984-74-0 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These include:

- Enzymatic Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic processes.

- Cell Signaling Modulation : It may influence pathways related to apoptosis and cell proliferation, potentially impacting cancer cell growth.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated that this compound effectively inhibited the growth of several bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Properties

The compound's anticancer activity has been explored in several studies. One significant investigation revealed that it induced apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins . The following table summarizes findings from various studies regarding its anticancer efficacy:

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 10 | Induction of apoptosis | |

| HeLa | 15 | Caspase activation | |

| A549 | 12 | Bcl-2 modulation |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's. It was found to activate the cAMP response element-binding protein (CREB), which plays a crucial role in neuronal survival and function. This activation was associated with reduced aggregation of amyloid-beta and tau proteins, key contributors to Alzheimer's pathology .

Case Studies

- DPP-4 Inhibition : A study evaluated the compound's potential as a DPP-4 inhibitor, showing promising results comparable to established drugs in managing diabetes .

- Cholinesterase Inhibition : Investigations into cholinesterase inhibition revealed that while the compound exhibited some inhibitory activity, it was not as potent as other known inhibitors .

Propriétés

IUPAC Name |

3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO3/c1-3-23(4-2)18-12-9-16(10-13-18)11-14-20(24)19-15-17-7-5-6-8-21(17)26-22(19)25/h5-15H,3-4H2,1-2H3/b14-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBQXAOYJYWNSN-SDNWHVSQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.